molecular formula C21H15FN2O2 B251912 3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

Cat. No. B251912
M. Wt: 346.4 g/mol
InChI Key: PXHVKXYMLODZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is of great interest to researchers due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce the production of amyloid beta peptides in Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is its high potency and selectivity for specific targets in the body. This compound has been shown to have a low toxicity profile and a favorable pharmacokinetic profile, making it a promising candidate for drug development. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are a number of future directions for research on 3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One potential direction is to explore the use of this compound in combination with other drugs or therapies for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to develop new formulations or delivery methods to improve the solubility and bioavailability of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease areas.

Synthesis Methods

The synthesis of 3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves the reaction of 3-fluoro-4-nitrobenzoic acid with 5-methyl-2-aminobenzoxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced to the final product using a reducing agent such as sodium borohydride.

Scientific Research Applications

3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-fluoro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H15FN2O2/c1-13-5-10-19-18(11-13)24-21(26-19)14-6-8-17(9-7-14)23-20(25)15-3-2-4-16(22)12-15/h2-12H,1H3,(H,23,25)

InChI Key

PXHVKXYMLODZHX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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